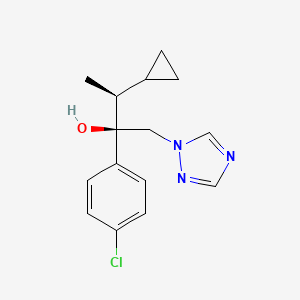

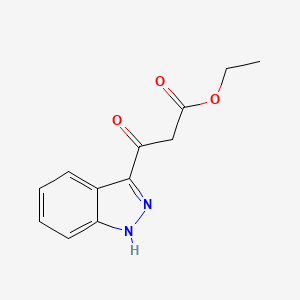

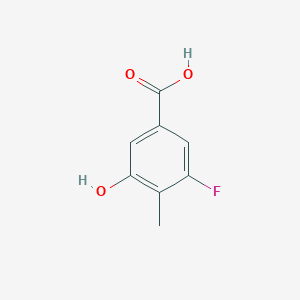

![molecular formula C14H17N3O B1451854 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine CAS No. 1094516-37-6](/img/structure/B1451854.png)

1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine

Overview

Description

“1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine” is a chemical compound that belongs to the class of organic compounds known as phenylpiperazines . It has a molecular weight of 316.23 .

Synthesis Analysis

The synthesis of oxazole derivatives, which includes “this compound”, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring attached to a phenyl-oxazole group . The InChI code for this compound is 1S/C14H17N3O.2ClH/c1-2-4-12(5-3-1)14-10-13(18-16-14)11-17-8-6-15-7-9-17;;/h1-5,10,15H,6-9,11H2;2*1H .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 316.23 . It is a powder at room temperature .

Scientific Research Applications

Antidepressant and Antianxiety Potential

- Kumar et al. (2017) synthesized a series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds, which exhibited significant antidepressant and antianxiety activities in behavioral tests on mice (Kumar et al., 2017).

Antibacterial Properties

- Mekky and Sanad (2020) developed novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating potent antibacterial efficacy against various bacterial strains, including MRSA and VRE, and exhibiting strong biofilm inhibition activities (Mekky & Sanad, 2020).

Anticancer Activity

- Turov (2020) reported that compounds with a piperazine substituent on the 1,3-thiazole cycle showed significant anticancer activity across various cancer cell lines, highlighting the role of piperazine in enhancing the effectiveness of these compounds (Turov, 2020).

Antidiabetic Potential

- Le Bihan et al. (1999) identified piperazine derivatives as potent antidiabetic compounds. Their studies led to the discovery of several compounds within this series that significantly improved glucose tolerance in a rat model of type II diabetes (Le Bihan et al., 1999).

Antibacterial Activity of Oxazolidinones

- Phillips et al. (2009) synthesized 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones and found strong in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of piperazine in these compounds was crucial for their antibacterial properties (Phillips et al., 2009).

Antidepressant Activity of 2-Amino-2-oxazolines

- Bosc et al. (1994) studied the antidepressant activity of a series of 5-(1-aryl-4-piperazino)methyl-2-amino-2-oxazolines, finding a correlation between the structural parameters of these compounds and their pharmacological activity (Bosc et al., 1994).

Antimalarial Activity

- Herrin et al. (1975) reported the synthesis of derivatives of 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine and found several compounds active against Plasmodium berghei, indicating potential antimalarial applications (Herrin et al., 1975).

Antimicrobial Activity

- Rajkumar et al. (2014) achieved a synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which exhibited excellent antibacterial and antifungal activities, suggesting their usefulness in addressing microbial infections (Rajkumar et al., 2014).

Future Directions

The future directions for “1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine” and similar compounds could involve further exploration of their synthesis, chemical properties, and biological activities. Given the wide range of biological activities exhibited by oxazole derivatives , these compounds may have potential applications in medicinal chemistry and drug development.

Properties

IUPAC Name |

5-phenyl-2-(piperazin-1-ylmethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-2-4-12(5-3-1)13-10-16-14(18-13)11-17-8-6-15-7-9-17/h1-5,10,15H,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCCWCNNHAYIDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

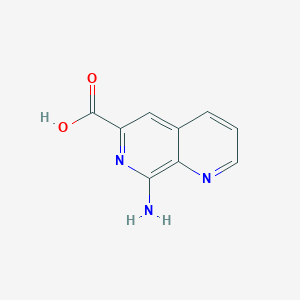

![6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451772.png)

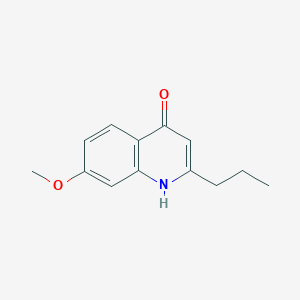

![6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1451787.png)

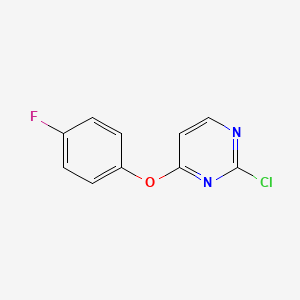

![2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1451790.png)